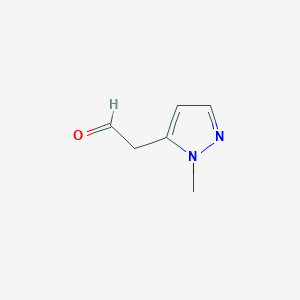
2-(1-Methyl-1h-pyrazol-5-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde: is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a methyl group at the 1-position and an acetaldehyde group at the 5-position. Its molecular formula is C6H8N2O, and it has a molecular weight of 124.14 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles . Another method involves the reaction of 1-methyl-1H-pyrazole with acetaldehyde under controlled conditions .
Industrial Production Methods:
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyrazole ring can participate in various substitution reactions, such as N-arylation, using aryl halides and appropriate catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium or copper catalysts in the presence of bases like potassium carbonate.
Major Products:
Oxidation: 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid.
Reduction: 2-(1-Methyl-1H-pyrazol-5-yl)ethanol.
Substitution: Various N-aryl derivatives of the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Pyrazole derivatives have shown activity against various biological targets, including enzymes and receptors .
Industry:
The compound finds applications in the development of agrochemicals and pharmaceuticals. It is used in the synthesis of fungicides and other bioactive molecules .
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde is primarily related to its ability to interact with biological targets through its pyrazole ring. The pyrazole moiety can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biological pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde
- 2-(1-Methyl-1H-pyrazol-3-yl)acetaldehyde
- 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile
Uniqueness:
2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity. The presence of the acetaldehyde group at the 5-position allows for diverse chemical transformations and interactions with biological targets .
Eigenschaften
Molekularformel |
C6H8N2O |
|---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
2-(2-methylpyrazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C6H8N2O/c1-8-6(3-5-9)2-4-7-8/h2,4-5H,3H2,1H3 |
InChI-Schlüssel |
BPPVHNDMOZYGLW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



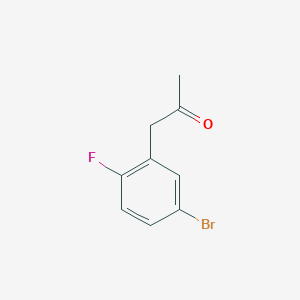




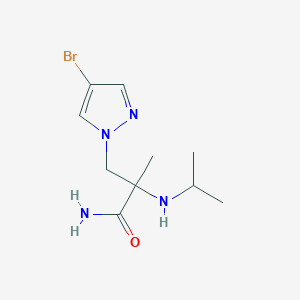

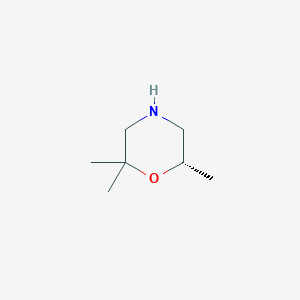
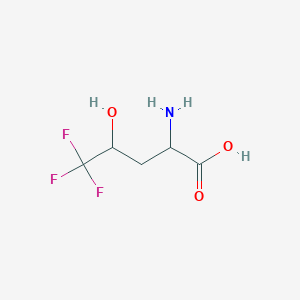
![Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13558380.png)



